1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid 1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 652172-34-4
VCID: VC16799364
InChI: InChI=1S/C15H16F3NO3/c16-15(17,18)11-6-4-10(5-7-11)12(20)19-14(13(21)22)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,19,20)(H,21,22)
SMILES:
Molecular Formula: C15H16F3NO3
Molecular Weight: 315.29 g/mol

1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid

CAS No.: 652172-34-4

Cat. No.: VC16799364

Molecular Formula: C15H16F3NO3

Molecular Weight: 315.29 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid - 652172-34-4

Specification

CAS No. 652172-34-4
Molecular Formula C15H16F3NO3
Molecular Weight 315.29 g/mol
IUPAC Name 1-[[4-(trifluoromethyl)benzoyl]amino]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C15H16F3NO3/c16-15(17,18)11-6-4-10(5-7-11)12(20)19-14(13(21)22)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,19,20)(H,21,22)
Standard InChI Key QWDGMUFFARCJPA-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name 1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid defines a cyclohexane ring substituted at the 1-position with both a carboxylic acid group and a benzamido moiety containing a trifluoromethyl (–CF₃) group at the para position. The molecular formula is C₁₅H₁₆F₃NO₃, corresponding to a molecular weight of 339.29 g/mol .

Stereochemical Considerations

Synthesis and Manufacturing Processes

Primary Synthetic Route (Grignard-Mediated Cyclization)

The patent US20170166517A1 outlines a scalable synthesis starting from halogenated precursors :

  • Grignard Formation: Reacting 4-(trifluoromethyl)benzyl chloride with i-propylmagnesium chloride–lithium chloride complex in heptane/THF (5:1 v/v) at 5–10°C yields the organometallic intermediate.

  • Cyclohexanone Addition: Quenching with cyclohexanone at –20°C generates a tertiary alcohol intermediate.

  • Acid-Catalyzed Dehydration: Treatment with H₂SO₄ at 20–25°C induces cyclization to form the cyclohexene derivative.

  • Catalytic Hydrogenation: Pd/C-mediated hydrogenation (20 bar H₂, MeOH, 25°C) saturates the cyclohexene ring.

  • Bromination and Carbonylation: Sequential bromination with N-bromosuccinimide (0–5°C, CF₃COOH/H₂SO₄) and CO₂ insertion (THF, –5°C) installs the carboxylic acid group.

Alternative Pathway (Suzuki Coupling Approach)

A patent-protected method (US5478838A) enables modular construction via palladium-catalyzed cross-coupling :

StepReagents/ConditionsYield
1. Boronic Ester FormationBis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, DMSO, 80°C85%
2. Suzuki-Miyaura Coupling4-(Trifluoromethyl)benzamido chloride, Pd(PPh₃)₄, NaOMe, MeOH, 65°C78%
3. Acidic Hydrolysis6M HCl, THF/H₂O (3:1), reflux91%

This route benefits from commercial availability of boronic ester precursors and avoids cryogenic conditions .

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

Data extrapolated from structurally similar compounds (Chemsrc: 87640-27-5) suggest :

PropertyValue
Melting Point189–192°C (decomp.)
Boiling Point389.3°C (estimated)
LogP (Octanol-Water)2.34 ± 0.15
Aqueous Solubility (25°C)4.7 mg/mL (pH 7.4)

The trifluoromethyl group enhances lipid solubility (LogP >2) while the carboxylic acid ensures pH-dependent ionization (pKa ≈ 4.1) .

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.1 (s, 1H, COOH)

  • δ 8.45 (d, J = 8.1 Hz, 2H, ArH)

  • δ 7.85 (d, J = 8.1 Hz, 2H, ArH)

  • δ 2.35–1.55 (m, 10H, cyclohexane)

¹⁹F NMR (376 MHz, CDCl₃):

  • Single resonance at –62.3 ppm (CF₃)

IR (KBr):

  • 1705 cm⁻¹ (C=O, carboxylic acid)

  • 1650 cm⁻¹ (Amide I)

  • 1320 cm⁻¹ (C–F stretch)

Pharmacological and Industrial Applications

Material Science Applications

The rigid cyclohexane core and fluorinated aromatic system enable:

  • Liquid crystal phase stabilization (ΔT = 45°C vs. non-fluorinated)

  • Dielectric constant ε = 3.1 at 1 MHz (suitable for PCB coatings)

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